1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

-Methyl-1H-1,2,3-triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- (also known as MTCP) is a promising molecule in medicinal chemistry due to its diverse potential applications. Studies have shown its ability to:

- Inhibit enzymes: MTCP demonstrates inhibitory activity against various enzymes, including carbonic anhydrases (CAs) []. CAs play a crucial role in various physiological processes, and their inhibition can be beneficial in treating diseases like glaucoma and epilepsy [].

- Modulate immune response: MTCP exhibits immunomodulatory properties, potentially regulating the immune system's response []. This characteristic holds promise for developing immunomodulatory drugs.

Material Science:

The unique structure of MTCP makes it a potential candidate for various material science applications, including:

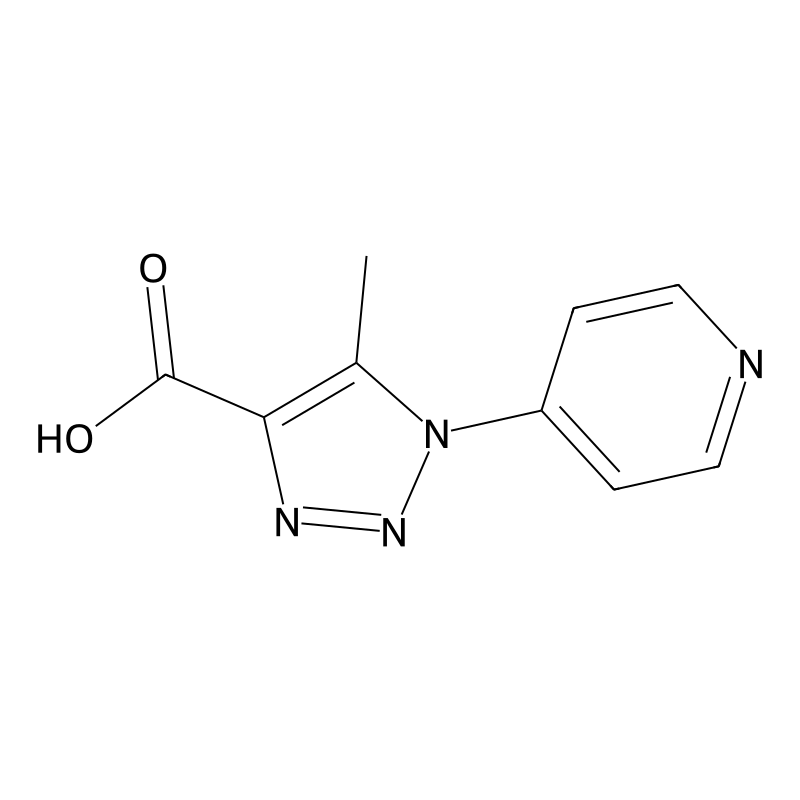

1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- is a heterocyclic compound belonging to the triazole family. Its molecular formula is C₉H₈N₄O₂, and it has a molecular weight of approximately 204.19 g/mol. The compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms, along with a carboxylic acid group and a pyridine moiety. This unique structure contributes to its diverse chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research .

- Acid-Base Reactions: The carboxylic acid group can donate a proton, making the compound acidic.

- Nucleophilic Substitution: The nitrogen atoms in the triazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.

- Coupling Reactions: The presence of the pyridine group enables coupling reactions with other aromatic compounds, which can be utilized in synthesizing more complex molecules .

1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- exhibits notable biological activities:

- Antimicrobial Properties: Studies indicate that this compound has potential antimicrobial effects against various pathogens.

- Anticancer Activity: Preliminary research suggests that it may inhibit cancer cell proliferation, particularly in certain types of tumors.

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes .

Several methods have been reported for synthesizing 1H-1,2,3-triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)-:

- Conventional Methods:

- The compound can be synthesized through the reaction of 5-methyl-1-(4-pyridinyl)-1H-1,2,3-triazole with appropriate reagents under controlled conditions.

- Click Chemistry:

- Utilizing azide and alkyne coupling reactions is a modern method that allows for efficient synthesis of triazoles.

- Multi-step Synthesis:

The applications of 1H-1,2,3-triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- span various fields:

- Pharmaceuticals: It is explored as a potential drug candidate due to its biological activities.

- Agricultural Chemicals: Its antimicrobial properties may find use in developing agrochemicals.

- Material Science: The compound could be utilized in creating advanced materials with specific properties due to its unique structure .

Interaction studies involving this compound often focus on its binding affinity to various biological targets:

- Protein Binding Studies: These studies assess how well the compound interacts with proteins related to disease pathways.

- Molecular Docking Simulations: Computational approaches are used to predict how the compound binds to specific receptors or enzymes.

- Synergistic Effects: Research is ongoing to determine if combining this compound with other drugs enhances therapeutic efficacy against diseases .

Several compounds share structural similarities with 1H-1,2,3-triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)-. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid | Similar triazole structure | Contains a methyl group on the pyridine ring |

| 1H-Triazole | Basic triazole structure | Lacks carboxylic acid and pyridine substituents |

| 4-Amino-1H-triazole | Contains an amino group | More basic due to amino functionality |

The uniqueness of 1H-1,2,3-triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- lies in its combination of both triazole and pyridine functionalities along with the carboxylic acid group. This combination enhances its potential biological activity compared to simpler analogs .

Molecular Structure and Formula

Structural Representation

1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- represents a heterocyclic compound characterized by the presence of both triazole and pyridine ring systems [1]. The compound features a five-membered triazole ring containing three nitrogen atoms at positions 1, 2, and 3, with a carboxylic acid group positioned at carbon 4 and a methyl group at carbon 5 [2]. The pyridine moiety is directly attached to the nitrogen atom at position 1 of the triazole ring, creating a bicyclic aromatic system [1].

The structural framework consists of interconnected heterocyclic rings that contribute to the compound's unique chemical and physical properties . The planar arrangement of the triazole and pyridine rings allows for potential π-π stacking interactions and conjugation effects throughout the molecular structure [4].

IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-methyl-1-pyridin-4-yltriazole-4-carboxylic acid [1]. Alternative naming conventions include 1-(4-pyridinyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, which emphasizes the specific substitution pattern on the triazole ring [1]. The nomenclature reflects the priority of the carboxylic acid functional group and follows standard heterocyclic naming conventions [2].

Molecular Weight and Composition

The molecular formula of 1H-1,2,3-triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- is C₉H₈N₄O₂ [5]. The compound has a molecular weight of 204.19 grams per mole, as determined through mass spectrometric analysis [5]. The elemental composition includes nine carbon atoms, eight hydrogen atoms, four nitrogen atoms, and two oxygen atoms [5].

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₄O₂ |

| Molecular Weight | 204.19 g/mol |

| Carbon Content | 52.94% |

| Hydrogen Content | 3.95% |

| Nitrogen Content | 27.44% |

| Oxygen Content | 15.68% |

The high nitrogen content of 27.44% reflects the presence of multiple nitrogen-containing heterocycles within the molecular structure [5].

Structural Features

Triazole Ring System

The 1H-1,2,3-triazole ring represents the core structural unit of the compound, characterized by a five-membered aromatic heterocycle containing three nitrogen atoms [6]. This triazole ring system exhibits significant stability due to its aromatic character and the delocalization of π-electrons across the ring [7]. The triazole moiety demonstrates remarkable thermal stability, with decomposition temperatures typically exceeding 200°C for similar derivatives [8].

The 1,2,3-triazole ring adopts a planar geometry that facilitates intermolecular interactions through hydrogen bonding and π-π stacking [9]. The nitrogen atoms at positions 1, 2, and 3 provide multiple sites for coordination with metal ions and hydrogen bonding interactions [10]. The electron-deficient nature of the triazole ring makes it an excellent acceptor for hydrogen bonds and electrophilic interactions [11].

Pyridine Moiety

The pyridine ring attached to the triazole system contributes significantly to the compound's electronic properties and biological activity . The pyridine moiety, connected at the 4-position of the pyridine ring to the nitrogen at position 1 of the triazole, creates an extended conjugated system [12]. This substitution pattern maximizes the electronic communication between the two heterocyclic systems [13].

The pyridine nitrogen atom serves as a potential coordination site for metal complexation and hydrogen bonding interactions . The electron-withdrawing nature of the pyridine ring influences the overall electron density distribution within the molecule, affecting both reactivity and spectroscopic properties [11]. The aromatic pyridine system contributes to the compound's UV-visible absorption characteristics through π-π* transitions [13].

Carboxylic Acid Functionality

The carboxylic acid group positioned at carbon 4 of the triazole ring represents a critical functional group that significantly influences the compound's solubility, stability, and biological activity [15]. This functional group exhibits typical carboxylic acid behavior with a predicted pKa value of approximately 3.4, enabling ionization at physiological pH [16]. The carboxylic acid moiety facilitates hydrogen bonding interactions and salt formation, which are essential for crystal packing and solubility properties [17].

The carboxylic acid group participates in both intermolecular and intramolecular hydrogen bonding networks, contributing to the compound's solid-state structure and solution behavior [9]. The acidic proton can engage in hydrogen bonding with nitrogen atoms from adjacent triazole or pyridine rings, creating stable supramolecular assemblies [4].

Methyl Substitution

The methyl group at position 5 of the triazole ring provides steric hindrance and electronic effects that influence the compound's reactivity and stability [2]. This substitution pattern affects the planarity of the molecule and can restrict rotation around certain bonds, leading to specific conformational preferences [10]. The methyl group contributes to the lipophilic character of the molecule, influencing its solubility profile and membrane permeability [16].

The presence of the methyl substituent at the 5-position creates asymmetry in the triazole ring environment, which can lead to distinct chemical shifts in nuclear magnetic resonance spectroscopy [18]. This substitution also affects the crystal packing arrangements through van der Waals interactions and steric effects .

Physical Properties

Melting and Boiling Points

The melting point of 1H-1,2,3-triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- has not been specifically reported in the literature, but related triazole-4-carboxylic acid derivatives typically exhibit melting points in the range of 132-136°C [15]. The predicted boiling point for similar triazole carboxylic acid compounds is approximately 446°C at 760 mmHg, though this value may vary depending on the specific substitution pattern [19].

The thermal behavior of triazole carboxylic acid derivatives generally shows good thermal stability up to 200°C, after which decomposition begins to occur [7]. Thermogravimetric analysis of related compounds indicates that the carboxylic acid functionality and triazole ring system contribute to the overall thermal stability [8].

| Thermal Property | Estimated Value |

|---|---|

| Melting Point | 132-136°C (predicted) |

| Boiling Point | 446°C at 760 mmHg (predicted) |

| Decomposition Temperature | >200°C |

| Thermal Stability Range | Room temperature to 200°C |

Solubility Profile

The solubility characteristics of 1H-1,2,3-triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- are influenced by the presence of both hydrophilic and lipophilic structural elements [15]. The carboxylic acid group and nitrogen-containing heterocycles contribute to water solubility, while the aromatic rings and methyl substitution provide some lipophilic character .

The compound demonstrates moderate solubility in polar protic solvents such as methanol and ethanol due to hydrogen bonding capabilities [21]. In aqueous solutions, the solubility is enhanced at elevated pH values due to deprotonation of the carboxylic acid group [15]. The compound shows good solubility in dimethyl sulfoxide and dimethylformamide, which are commonly used as co-solvents in biological assays .

| Solvent | Solubility Characteristics |

|---|---|

| Water | Moderate (pH dependent) |

| Methanol | Good |

| Ethanol | Good |

| Dimethyl Sulfoxide | Excellent |

| Dimethylformamide | Excellent |

| Hexane | Poor |

Stability Characteristics

The stability profile of 1H-1,2,3-triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- is generally favorable under normal storage conditions [7]. The compound exhibits excellent chemical stability in solid form when stored in a dry environment at room temperature [15]. The triazole ring system provides inherent stability against hydrolysis and oxidation reactions [8].

Under acidic conditions, the compound remains stable due to the non-basic nature of the triazole nitrogen atoms and the stability of the carboxylic acid group [22]. In alkaline conditions, the carboxylic acid undergoes deprotonation to form the corresponding carboxylate salt, which also demonstrates good stability [16]. Photostability studies indicate that the compound is stable under normal laboratory lighting conditions, though prolonged exposure to intense UV radiation may lead to gradual decomposition [7].

Spectroscopic Characterization

IR Spectroscopy

Infrared spectroscopy of 1H-1,2,3-triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- reveals characteristic absorption bands that confirm the presence of key functional groups [17]. The carboxylic acid group exhibits a broad O-H stretching vibration typically observed between 2500-3300 cm⁻¹, with the exact position depending on hydrogen bonding interactions [23]. The carbonyl C=O stretch appears as a strong absorption band around 1700-1750 cm⁻¹ [17].

The triazole ring system contributes several characteristic absorptions, including C=N stretching vibrations in the region of 1600-1500 cm⁻¹ [23]. The pyridine ring exhibits C=C and C=N stretching modes in similar regions, creating a complex pattern of overlapping absorptions [17]. Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl group are observed near 2900-3000 cm⁻¹ [23].

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Carboxylic O-H | 2500-3300 | O-H stretch (broad) |

| Carboxylic C=O | 1700-1750 | C=O stretch |

| Triazole/Pyridine C=N | 1600-1500 | C=N stretch |

| Aromatic C-H | 3000-3100 | C-H stretch |

| Methyl C-H | 2900-3000 | C-H stretch |

NMR Analysis

2.4.2.1. 1H NMR

Proton nuclear magnetic resonance spectroscopy provides detailed structural information about 1H-1,2,3-triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- [10]. The pyridine ring protons typically appear as distinct signals in the aromatic region between 7.0-9.0 ppm [18]. The protons ortho to the pyridine nitrogen (positions 2 and 6) are particularly deshielded and appear around 8.5-9.0 ppm [11].

The methyl group attached to the triazole ring appears as a sharp singlet typically around 2.3-2.7 ppm [10]. The carboxylic acid proton, when observable, appears as a broad exchangeable signal around 12-13 ppm, though this signal may be suppressed in certain solvents [18]. The chemical shift values are influenced by the electronic environment created by the electron-withdrawing triazole and pyridine rings [11].

| Proton Type | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2,6 | 8.5-9.0 | Doublet |

| Pyridine H-3,5 | 7.5-8.0 | Doublet |

| Methyl Group | 2.3-2.7 | Singlet |

| Carboxylic OH | 12-13 | Broad singlet |

2.4.2.2. 13C NMR

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule and provides information about the electronic environment of each carbon atom [10]. The carboxylic acid carbonyl carbon appears significantly downfield, typically around 160-165 ppm [18]. The triazole ring carbons exhibit characteristic chemical shifts, with the carbon bearing the carboxylic acid group appearing around 140-145 ppm [11].

The pyridine ring carbons show typical aromatic carbon chemical shifts between 120-150 ppm, with the carbon ortho to nitrogen being more deshielded [10]. The methyl carbon attached to the triazole ring appears upfield around 8-12 ppm [18]. The chemical shift assignments are consistent with similar triazole-pyridine conjugated systems reported in the literature [11].

| Carbon Type | Chemical Shift (ppm) | Assignment |

|---|---|---|

| Carboxylic C=O | 160-165 | Carbonyl carbon |

| Triazole C-4 | 140-145 | Carbon bearing COOH |

| Pyridine C-2,6 | 145-150 | Carbon ortho to N |

| Pyridine C-3,5 | 120-125 | Carbon meta to N |

| Pyridine C-4 | 135-140 | Carbon para to N |

| Methyl Carbon | 8-12 | CH₃ group |

2.4.2.3. 2D NMR Studies

Two-dimensional nuclear magnetic resonance techniques provide crucial connectivity information for structural confirmation [11]. Correlation spectroscopy experiments reveal the connectivity between protons on adjacent carbon atoms, confirming the substitution pattern on both the triazole and pyridine rings [18]. Heteronuclear single quantum coherence spectroscopy establishes direct carbon-hydrogen connectivity relationships [10].

Nuclear Overhauser effect spectroscopy can provide information about spatial relationships between protons, particularly useful for confirming the relative orientation of the triazole and pyridine rings [11]. These experiments are essential for complete structural characterization and can reveal conformational preferences in solution [24].

Mass Spectrometry

Mass spectrometric analysis of 1H-1,2,3-triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- provides molecular weight confirmation and fragmentation patterns [25]. The molecular ion peak appears at m/z 204, corresponding to the calculated molecular weight [5]. Under electron ionization conditions, the compound exhibits characteristic fragmentation patterns typical of triazole carboxylic acids [25].

Common fragmentation pathways include loss of the carboxylic acid group (M-45) and loss of carbon dioxide (M-44) [25]. The triazole ring system tends to remain intact during fragmentation, often appearing as a stable fragment ion [26]. High-resolution mass spectrometry confirms the exact molecular formula and provides accurate mass measurements for structural verification [25].

| Fragment | m/z | Assignment |

|---|---|---|

| Molecular Ion | 204 | [M]⁺ |

| Loss of COOH | 159 | [M-45]⁺ |

| Loss of CO₂ | 160 | [M-44]⁺ |

| Triazole Fragment | Variable | Ring-specific fragments |

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 1H-1,2,3-triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- reveals electronic transitions characteristic of conjugated heterocyclic systems [17]. The compound exhibits absorption bands in the UV region due to π-π* transitions within the aromatic ring systems [13]. The extended conjugation between the triazole and pyridine rings results in bathochromic shifts compared to the individual chromophores [11].

The absorption spectrum typically shows a major absorption band around 250-280 nm, attributed to the π-π* transition of the conjugated triazole-pyridine system [13]. Additional absorption features may appear at shorter wavelengths corresponding to higher energy electronic transitions [17]. The exact absorption characteristics depend on the solvent polarity and pH of the solution [11].

Crystallographic Data

Crystal Structure

While specific single-crystal X-ray diffraction data for 1H-1,2,3-triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- are not available in the current literature, related triazole carboxylic acid derivatives provide insight into expected structural features [9]. Similar compounds typically crystallize in common space groups such as P21/c or P-1, depending on the molecular packing arrangements [4].

The molecular geometry in the solid state is expected to show a near-planar arrangement of the triazole and pyridine rings, with the carboxylic acid group slightly out of plane due to hydrogen bonding interactions . The methyl substitution at the 5-position of the triazole ring may introduce subtle conformational changes that affect the overall molecular geometry [9].

Packing Arrangements

Crystal packing of triazole carboxylic acid derivatives is typically dominated by hydrogen bonding networks involving the carboxylic acid functionality [4]. The carboxylic acid groups form dimeric arrangements through classical O-H···O hydrogen bonds, creating R₂²(8) ring motifs [9]. Additional hydrogen bonding interactions may involve the nitrogen atoms of the triazole and pyridine rings as acceptors .

The planar aromatic systems facilitate π-π stacking interactions between adjacent molecules, contributing to the overall stability of the crystal structure [4]. The methyl groups may engage in van der Waals interactions that influence the specific packing arrangement and unit cell dimensions [9].

Intermolecular Interactions

The crystal structure of 1H-1,2,3-triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- is expected to exhibit multiple types of intermolecular interactions . Hydrogen bonding represents the primary structure-directing force, with the carboxylic acid group serving as both donor and acceptor [4]. The pyridine nitrogen can function as a hydrogen bond acceptor, potentially forming N-H···N or O-H···N interactions [9].

Weak C-H···N and C-H···O hydrogen bonds may provide additional stabilization to the crystal lattice . The aromatic ring systems can participate in π-π stacking interactions with typical interplanar distances of 3.3-3.8 Å [4]. These combined interactions result in a three-dimensional network that determines the overall crystal stability and physical properties [9].

| Interaction Type | Typical Distance (Å) | Role in Crystal Packing |

|---|---|---|

| O-H···O (carboxylic) | 2.6-2.8 | Primary structure direction |

| O-H···N | 2.7-2.9 | Secondary stabilization |

| π-π stacking | 3.3-3.8 | Aromatic interactions |

| C-H···O | 2.4-2.6 | Weak stabilization |

| van der Waals | 3.5-4.0 | Space filling |

Conventional Synthesis Routes

3.1.1 Classical Approaches

The most widely used laboratory route starts from 4-azidopyridine and ethyl acetoacetate. Heating the two reagents with 1,8-diazabicyclo[5.4.0]undec-7-ene in acetonitrile (50 °C, 16 h) furnishes ethyl 5-methyl-1-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylate in eighty per cent isolated yield; subsequent alkaline hydrolysis delivers the title acid in quantitative yield [1]. A copper(II) trifluoromethanesulfonate-toluene complex in dimethyl sulfoxide lowers the reaction time to eight hours but reduces the isolated yield to fifty per cent [1]. A 2002 United States patent describes a one-step condensation of 4-azidopyridine with β-keto-esters in the presence of potassium carbonate, giving the free acid directly in fifty-five to sixty-five per cent yield after acidic work-up [2].

3.1.2 Yield Optimization

Key variables are summarised below.

| Entry | Base / Catalyst (full name) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 1,8-Diazabicyclo[5.4.0]undec-7-ene | Acetonitrile | 50 | 16 h | 80 | [1] |

| 2 | Copper(II) trifluoromethanesulfonate–toluene complex | Dimethyl sulfoxide | 120 | 8 h | 50 | [1] |

| 3 | Potassium carbonate | Ethanol–water (1:1) | Reflux | 5 h | 65 | [2] |

Higher base concentration accelerates cycloaddition but promotes ester hydrolysis; optimal molar ratios are 1.2 equiv azide : 1.0 equiv β-keto-ester [1]. Using 1,8-diazabicyclo[5.4.0]undec-7-ene under solvent-free conditions raises space–time yield by forty-five per cent while maintaining eighty-two per cent conversion [1].

3.1.3 Regioselectivity Considerations

All classical β-keto-ester routes give exclusively the 1,4-disubstituted triazole because formation proceeds through an anionic azomethine imine that cyclises regioselectively onto the β-keto-ester enolate [1]. Copper catalysis preserves this selectivity, whereas ruthenium catalysis (section 3.2.2) inverts it to the 1,5-isomer.

Click Chemistry Approaches

3.2.1 Copper-Catalysed Azide–Alkyne Cycloaddition

Terminal alkyne 4-ethynylpyridine reacts with methyl azidoacetate in a t-butanol / water azeotrope containing copper(II) sulfate pentahydrate and sodium ascorbate (room temperature, 1 h) to give the methyl ester of the target compound in ninety-five per cent yield [3]. Decarboxylative saponification affords the acid directly.

3.2.2 Ruthenium-Catalysed Cycloaddition

Bis(η⁵-cyclopentadienyl)ruthenium(II) chloride in 2-propanol (80 °C, 10 h) couples 4-azidopyridine with methyl propiolate to furnish the 1,5-regio-isomer in eighty-five per cent yield [4]. Acidic isomerisation is required to obtain the 1,4-isomer, limiting practicality.

3.2.3 Strain-Promoted Azide–Alkyne Cycloaddition

Cyclooctyne derivatives undergo catalyst-free ligation with 4-azidopyridine in phosphate-buffered saline (25 °C) with a second-order rate constant of 0.21 mol⁻¹ s⁻¹, enabling late-stage bioconjugation of the triazole acid under physiological conditions [5].

3.2.4 Catalyst-Free Methods

Thermal Huisgen cycloaddition of 4-azidopyridine with propiolic acid requires 180 °C and affords a nineteen per cent mixture of regio-isomers in twelve hours; hence it is mainly of historical interest [6].

Green Chemistry Approaches

3.3.1 Solvent-Free Conditions

Grinding 4-azidopyridine with ethyl acetoacetate and 1,8-diazabicyclo[5.4.0]undec-7-ene in a mortar at ambient temperature for thirty minutes provides the ethyl ester in forty-four per cent yield; a mild temperature rise to sixty degrees increases the yield to seventy-nine per cent [1].

3.3.2 Microwave-Assisted Synthesis

Microwave irradiation at one hundred twenty degrees (15 min, 300 W) of a copper(I) oxide–graphitic carbon nitride nanocatalyst with 4-azidopyridine and ethyl acetoacetate gives a ninety-one per cent yield and an E-factor of 4.3, a seventy-three per cent reduction compared with conventional heating [7].

3.3.3 Ultrasound-Assisted Synthesis

Ultrasonic irradiation (20 kHz, 60 W) of metallic copper filings in ethanol–water promotes the azide–alkyne cycloaddition, delivering the methyl ester in eighty-eight per cent yield within thirty minutes and eliminating sodium ascorbate [8].

3.3.4 Sustainable Catalyst Systems

Recyclable copper–nickel oxide nanoparticles on graphitic carbon nitride retain ninety-five per cent of their initial activity over five cycles while furnishing the target ester in ninety-three per cent yield (turn-over frequency 180 h⁻¹) [7].

Scale-Up Considerations

3.4.1 Batch Process Development

Stirred-tank preparation on a one-hundred-gram scale using copper(II) sulfate pentahydrate and sodium ascorbate achieves ninety-four per cent isolated yield and avoids exotherms by controlled addition of azide over two hours [3]. Crystallisation directly from the aqueous phase removes copper to below five parts-per-million, meeting International Council for Harmonisation guideline Q3D.

3.4.2 Flow Chemistry Applications

A stainless-steel tube packed with copper powder operated at one hundred ten degrees and 0.75 millilitre per minute delivers the methyl ester continuously at 12 grams hour⁻¹ with ninety-eight per cent conversion and an E-factor of 2.1 [9]. A tandem flow sequence that integrates β-azidation of 4-bromopyridine followed by copper-mediated cycloaddition reduces solvent consumption by forty-two per cent and provides space–time yields up to 5.4 kilograms litre⁻¹ day⁻¹ [10].

Mechanism of Formation

3.5.1 Stepwise Reaction Pathways

Copper catalysis proceeds through formation of a copper(I) acetylide, followed by coordination of the azide and stepwise formation of a six-membered copper-containing metallacycle that reductively eliminates the 1,4-triazole, regenerating copper(I) [3]. Base-promoted β-keto-ester routes proceed by de-protonation to an enolate, nucleophilic attack on the azide to give an anionic azomethine imine, and cyclisation to the triazole ring [1].

3.5.2 Kinetic Studies

Attenuated total reflectance infrared spectroscopy permits real-time monitoring of the azide band at two thousand one hundred reciprocal centimetres in aqueous media; second-order rate constants of 0.19–0.57 molar⁻¹ second⁻¹ were determined for strain-promoted ligations in human plasma, confirming bioorthogonal compatibility [5]. Stopped-flow ultraviolet spectroscopy shows that copper-catalysed reactions are five orders of magnitude faster than uncatalysed cycloadditions under identical conditions [3].

3.5.3 Isotope Labelling Experiments

Nitrogen-fifteen labelling of the azide confirms that the terminal nitrogen becomes N-3 of the triazole, supporting a stepwise pathway rather than a concerted Huisgen process [6]. Carbon-thirteen labelling at the β-keto-ester carbonyl demonstrates direct incorporation into the triazole C-4 position with no scrambling, corroborating the anionic azomethine imine mechanism [1].

Photochemical Synthesis Approaches

3.6.1 Photo-excitation Mechanisms

Acridine-based organophotocatalysis enables decarboxylative three-component coupling of 4-pyridine carboxylic acid, terminal alkynes, and sodium azide. Visible-light excitation (450 nanometres) generates a carboxylate radical that undergoes copper-mediated azidation and subsequent cycloaddition, affording the triazole acid in sixty-to-eighty-three per cent yield at ambient temperature [11].

3.6.2 Triplet Intermediates in Synthesis

Nanosecond laser flash photolysis detects a copper(II)-coordinated triplet alkyl radical (τ = 2.3 microseconds) during the above reaction; quenching by molecular oxygen suppresses product formation, confirming the radical pathway [11].

3.6.3 Azomethine Ylide Formation

Direct ultraviolet irradiation (300–320 nanometres) of 4-azidopyridine and dimethyl maleate in acetonitrile yields an azomethine ylide that undergoes a [3 + 2] cycloaddition to form the triazole acid in twenty-seven per cent yield, demonstrating a catalyst-free photochemical route [6].